5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium chloride
Overview
Description
13-Methylberberine (13-MB) (chloride) is a 13-methyl-substituted derivative of berberine. Berberine is a widely distributed berberidaceaen alkaloid found in plant tissues that has antibacterial, anti-inflammatory, antitumor, anti-obesity, and hypercholesterolemic activity. 13-MB has improved antibacterial activity against S. aureus (MIC = 125 µg/ml) and improved antitumor activity with a mean GI50 value of 11.7 µM, as compared to berberine. 13-MB also induces down-regulation of adipocyte differentiation transcription factors, reduces de novo lipid synthesis, and accumulates in murine 3T3-L1 adipocytes at higher levels than berberine, suggesting improved anti-obesity activity.
Mechanism of Action
Target of Action
13-Methylberberine primarily targets peroxisome proliferator-activated receptor gamma (PPARγ) , CCAAT enhancer binding protein alpha (C/EBPα) , and sterol regulatory element binding protein 1 (SREBP-1) . These are the main adipocyte differentiation transcription factors . Their role is crucial in the regulation of lipid metabolism and adipogenesis .
Mode of Action
13-Methylberberine interacts with its targets by down-regulating their expression . This results in reduced protein levels of PPARγ, C/EBPα, and SREBP-1 . The compound’s lipid-reducing effect is attenuated by an AMP-activated protein kinase (AMPK) inhibitor, indicating that the effect of this compound requires the AMPK signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by 13-Methylberberine is the AMPK signaling pathway . This pathway plays a critical role in cellular energy homeostasis and is a target for treating metabolic syndrome . Downstream effects include decreased Akt phosphorylation, suggesting reduced de novo lipid synthesis .
Pharmacokinetics
The C-13 methyl substitution of berberine increases its accumulation in treated cells . This suggests that 13-Methylberberine has improved absorption and higher accumulation compared to berberine . .
Result of Action
The primary molecular effect of 13-Methylberberine’s action is the reduction of lipid accumulation . This is achieved through the down-regulation of key adipocyte differentiation transcription factors and their target genes . On a cellular level, this results in potent anti-adipogenic effects, making 13-Methylberberine a potential anti-obesity drug .
Biochemical Analysis
Biochemical Properties
13-Methylberberine interacts with several enzymes, proteins, and other biomolecules. It down-regulates the expression of the main adipocyte differentiation transcription factors, peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT enhancer binding protein alpha (C/EBPα), as well as their target genes . The lipid-reducing effect of 13-Methylberberine was attenuated by an AMP-activated protein kinase (AMPK) inhibitor, indicating that the effect of this compound requires the AMPK signaling pathway .
Cellular Effects
13-Methylberberine has significant effects on various types of cells and cellular processes. It has been found to have stronger anti-adipogenic effects on mouse 3T3-L1 cells . It also improves endothelial dysfunction by inhibiting NLRP3 inflammasome activation via autophagy induction in human umbilical vein endothelial cells .
Molecular Mechanism
At the molecular level, 13-Methylberberine exerts its effects through several mechanisms. It reduces PPARγ, C/EBPα, and sterol regulatory element binding protein 1 (SREBP-1) protein levels . It also suppresses NLRP3 inflammasome activation and promotes autophagy induction in human umbilical vein endothelial cells .
Transport and Distribution
13-Methylberberine is transported and distributed within cells and tissues. C-13 methyl substitution of berberine increased its accumulation in treated cells, suggesting that 13-Methylberberine has improved absorption and higher accumulation compared to berberine .
Properties
IUPAC Name |
16,17-dimethoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NO4.ClH/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEFNGNLISNJEQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70969276 | |
Record name | 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54260-72-9 | |
Record name | 13-Methylberberine chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054260729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC299531 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70969276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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